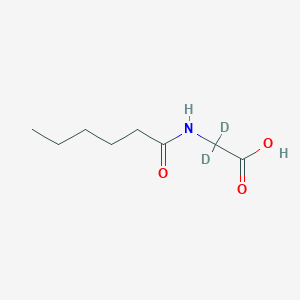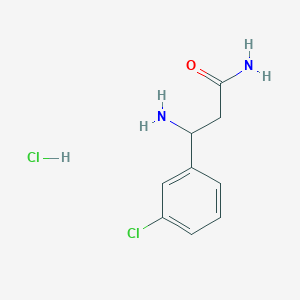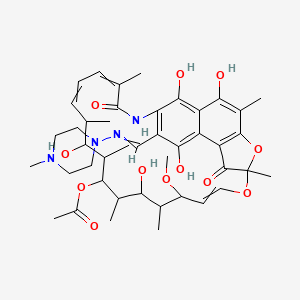
Rifampicin impurities4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (9Z,19Z,21Z)-2,13,17,27,29-pentahydroxy-11-méthoxy-3,7,12,14,16,18,22-heptaméthyl-26-[(E)-[(4-méthylpipérazin-1-yl)imino]méthyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1?,?.0?,(2)?]triaconta-1(29),2,4,9,19,21,25,27-octaène-15-yl acétate est une molécule organique complexe caractérisée par de multiples groupes hydroxyle, méthoxy et méthyle, ainsi qu'une partie pipérazine. Ce composé est remarquable pour sa structure complexe, qui comprend plusieurs cycles et doubles liaisons, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique généralement plusieurs étapes, en partant de molécules organiques plus simples. Le processus peut inclure :
Formation de la structure de base : Ceci implique la construction du squelette tétracyclique par une série de réactions de cyclisation.
Modifications de groupe fonctionnel : Introduction de groupes hydroxyle, méthoxy et méthyle par des réactions sélectives telles que l'hydroxylation, la méthylation et la méthoxylation.
Incorporation de la pipérazine : La partie pipérazine est introduite par des réactions de substitution nucléophile, en utilisant souvent des dérivés de pipérazine comme matières premières.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure :
Catalyse : Utilisation de catalyseurs pour améliorer les vitesses de réaction et la sélectivité.
Chimie à flux continu : Mise en œuvre de réacteurs à flux continu pour améliorer l'efficacité et la capacité de mise à l'échelle.
Purification : Utilisation de techniques de purification avancées telles que la chromatographie pour obtenir un produit de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion de groupes hydroxyle en groupes carbonyle à l'aide d'agents oxydants.
Réduction : Réduction de doubles liaisons ou de groupes carbonyle en alcools à l'aide d'agents réducteurs.
Substitution : Remplacement de groupes fonctionnels par d'autres substituants par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).
Agents réducteurs : Borohydrure de sodium (NaBH₄), hydrure d'aluminium et de lithium (LiAlH₄).
Réactifs de substitution : Halogénures, amines et autres nucléophiles ou électrophiles.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple :
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
Ce composé a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Enquêté pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques.
Mécanisme d'action
Le mécanisme par lequel ce composé exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Celles-ci peuvent inclure :
Inhibition enzymatique : Liaison et inhibition de l'activité d'enzymes spécifiques.
Modulation des récepteurs : Interaction avec les récepteurs cellulaires pour moduler leur activité.
Voies de transduction du signal : Influence des voies de signalisation intracellulaire pour modifier les réponses cellulaires.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparaison Avec Des Composés Similaires
Composés similaires
- (9Z,19Z,21Z)-2,13,17,27,29-pentahydroxy-11-méthoxy-3,7,12,14,16,18,22-heptaméthyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1?,?.0?,(2)?]triaconta-1(29),2,4,9,19,21,25,27-octaène-15-yl acétate
- (9Z,19Z,21Z)-2,13,17,27,29-pentahydroxy-11-méthoxy-3,7,12,14,16,18,22-heptaméthyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1?,?.0?,(2)?]triaconta-1(29),2,4,9,19,21,25,27-octaène-15-yl acétate
Unicité
L'unicité de ce composé réside dans son arrangement spécifique de groupes fonctionnels et la présence de la partie pipérazine, ce qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport aux composés similaires.
(9Z,19Z,21Z)-2,13,17,27,29-pentahydroxy-11-méthoxy-3,7,12,14,16,18,22-heptaméthyl-26-[(E)-[(4-méthylpipérazin-1-yl)imino]méthyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1?,?.0?,(2)?]triaconta-1(29),2,4,9,19,21,25,27-octaène-15-yl acétate , couvrant ses méthodes de préparation, ses réactions chimiques, ses applications en recherche scientifique, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C43H58N4O12 |
|---|---|
Poids moléculaire |
822.9 g/mol |
Nom IUPAC |
[2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)35(50)25(5)39(58-27(7)48)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55) |
Clé InChI |
LIHVNNJVNAODFP-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B12432104.png)

![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)
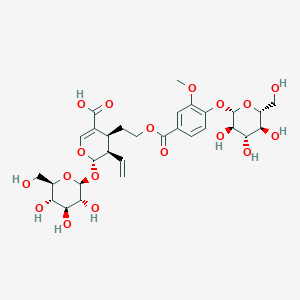
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)


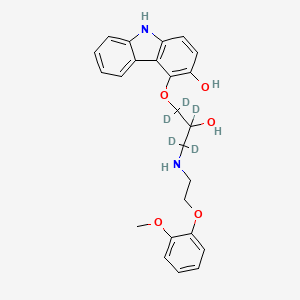
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)
